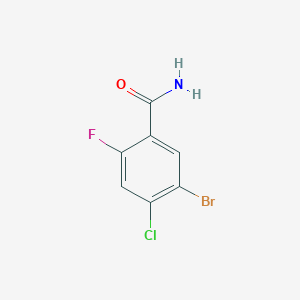

5-Bromo-4-chloro-2-fluorobenzamide

Overview

Description

“Benzamide, 5-bromo-4-chloro-2-fluoro-” is a chemical compound. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group . Its specific structure includes bromine, chlorine, and fluorine atoms attached to the benzene ring .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives, particularly at the benzylic position, include free radical bromination, nucleophilic substitution, and oxidation . These reactions are important for synthesis problems and can be influenced by the presence of electron-withdrawing groups .

Scientific Research Applications

Practical Synthesis

Benzamide derivatives, including those with bromo, chloro, and fluoro substituents, are key intermediates in the synthesis of various pharmacologically active compounds. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, an intermediate in manufacturing anti-inflammatory and analgesic materials, highlights the challenges and solutions in synthesizing such compounds efficiently and safely. This synthesis approach addresses the high costs and safety concerns associated with palladium use and toxic reagents, presenting an alternative method using diazotization and coupling reactions to avoid these issues (Qiu et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives showcase the versatility of benzamide frameworks in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, demonstrating the potential for applications ranging from nanotechnology to biomedical fields. The review of benzene-1,3,5-tricarboxamides highlights their emerging commercial applications and promising future in various scientific disciplines (Cantekin et al., 2012).

Antimetastatic Compounds

Research on the structure-activity relationships of natural and synthetic compounds, including benzamide derivatives, has identified functional groups that exhibit antimigration and antiproliferation activities. This review emphasizes the role of different substituents, such as fluoro, bromo, and chloro, in enhancing the anticancer properties of these compounds. The positioning of these functional groups significantly influences their effectiveness, underscoring the potential for developing improved anticancer drugs (Liew et al., 2020).

Liquid Crystal Applications

Fluorinated liquid crystals, including those derived from benzamide structures, have unique properties due to the fluoro substituent's influence. These materials find applications in liquid crystal displays and other commercial technologies. The review on fluorinated liquid crystals discusses the impact of fluorination on melting points, mesophase morphologies, and physical properties, highlighting the fluoro substituent's role in tailoring material properties for specific applications (Hird, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds.

Action Environment

It’s known that the suzuki–miyaura cross-coupling reactions, in which similar compounds participate, are exceptionally mild and functional group tolerant .

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYBPWXTDFNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)